Lipophilicity Advantage for Membrane Permeability
The lipophilicity of 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, as measured by its computed XLogP3 value of 0.7, is significantly higher than that of its 1-ethyl analog (XLogP3 = -0.168) and 1-methyl analog (XLogP3 = -0.6) [1][2][3]. This represents a quantifiable increase of 0.87 log units over the ethyl derivative. This difference is critical because XLogP3 is a primary predictor of a compound's ability to passively diffuse across biological membranes, a key factor in oral bioavailability and cellular uptake [4].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: -0.168; 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: -0.6 |
| Quantified Difference | +0.87 (vs. 1-Ethyl analog), +1.3 (vs. 1-Methyl analog) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) [1][2] or vendor-provided logP [3] |
Why This Matters
This higher lipophilicity suggests superior passive membrane permeability compared to shorter-chain analogs, making it a more suitable scaffold for designing orally bioavailable drug candidates.
- [1] PubChem. (2026). 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. PubChem Compound Summary for CID 1965473. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1965473. View Source
- [2] PubChem. (2025). 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. PubChem Compound Summary for CID 2366695. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2366695. View Source
- [3] ChemBase. (n.d.). 1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. Property Data for EN300-74314. Retrieved from http://en.chembase.cn/molecule-234262.html. View Source
- [4] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
